molecular formula C15H15N3O4 B1408467 {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1910805-48-9

{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No.: B1408467
CAS No.: 1910805-48-9
M. Wt: 301.3 g/mol
InChI Key: DNYXPSDUHOJWSJ-UHFFFAOYSA-N
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Description

{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a novel chemical hybrid of 1H-indole-3-acetic acid (IAA) and a 2,5-dioxoimidazolidin-4-yl core, designed for advanced biochemical and pharmacological research. This compound is of significant interest for investigating metalloproteinase (MMP) inhibition, as structural analogues of the dioxoimidazolidin moiety have been identified as potent inhibitors of MMP12, a key enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis . The indole component, IAA, is the most common naturally occurring auxin plant hormone, fundamental to processes like cell elongation, division, and tissue differentiation . The integration of these two bioactive pharmacophores creates a unique tool for probing complex cellular signaling pathways and enzyme activity. Researchers can utilize this compound to study its potential dual mechanisms of action, exploring the intersection of plant hormone signaling in biological systems and the modulation of extracellular matrix remodeling in disease states. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-13(20)7-12-14(21)18(15(22)17-12)6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,12,16H,5-7H2,(H,17,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYXPSDUHOJWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C(NC3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazolidinone Core

The core imidazolidin-4-one structure can be synthesized via cyclization reactions involving amino acids, ureas, or related intermediates:

  • Urea Derivative Cyclization : As detailed in patent US7662845B2, the synthesis involves reacting suitable urea derivatives with α-halo acids or esters to form the imidazolidinone ring through nucleophilic substitution and cyclization steps. This process often employs conditions such as reflux in polar aprotic solvents, with catalysts or bases to facilitate ring closure.

  • Amide Coupling and Cyclization : Another approach involves coupling amino acids or their derivatives with carbodiimides, followed by cyclization to form the imidazolidinone ring, as described in the literature on hydantoin and imidazolidinone synthesis.

Attachment of the Acetic Acid Side Chain

The acetic acid group is introduced through acylation reactions:

  • Carboxymethylation : The imidazolidinone ring or its derivatives can be functionalized with chloroacetic acid derivatives or via alkylation with bromoacetic acid esters, followed by hydrolysis to yield the free acid.

  • Protection and Deprotection : Protective groups are employed to prevent side reactions during acylation, which are later removed under mild conditions.

Specific Research Findings and Data Tables

Research articles and patent disclosures provide detailed experimental conditions, yields, and intermediates. For example:

Step Reagents Conditions Yield Notes
Cyclization to form imidazolidinone Urea derivatives + α-halo acids Reflux in polar aprotic solvents ~70-85% Patents US7662845B2 and WO2013071203A1 describe similar cyclizations
Indole-3-ethylation Indole + ethyl halides Base (e.g., K2CO3), reflux Variable Protecting groups often used
Acylation with chloroacetic acid derivatives Bromoacetic acid esters Basic aqueous or alcoholic media 60-75% Hydrolysis yields the free acid

Note: Exact yields depend on specific substituents and reaction conditions.

Notes on Optimization and Challenges

  • Regioselectivity : Achieving regioselective substitution on the indole ring is critical; protecting groups and reaction conditions are optimized accordingly.
  • Yield Improvement : Use of microwave-assisted synthesis and modern coupling reagents (e.g., carbodiimides, phosphines) can enhance yields.
  • Purification : Chromatography and recrystallization are employed to purify intermediates and final compounds.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s indole and imidazolidinone moieties undergo oxidation under controlled conditions.

Reagent/Conditions Products Key Observations References
Potassium permanganate (KMnO₄), acidic conditionsIndole ring oxidation to oxindole derivatives; partial cleavage of the imidazolidinone ringForms hydroxylated intermediates with altered bioactivity profiles
Hydrogen peroxide (H₂O₂), catalytic Fe²⁺Epoxidation of ethyl linker between indole and imidazolidinoneGenerates stereospecific epoxide products
Ozone (O₃), followed by reductive workupCleavage of indole’s aromatic system to form diketone derivativesPreserves imidazolidinone ring integrity

Reduction Reactions

Selective reduction targets the imidazolidinone ring or acetic acid side chain.

Reagent/Conditions Products Key Observations References
Sodium borohydride (NaBH₄), ethanolReduction of carbonyl groups in imidazolidinone to alcoholsRetains indole structure; forms diol intermediates
Lithium aluminum hydride (LiAlH₄), anhydrous etherComplete reduction of imidazolidinone to imidazolidine; acetic acid → ethanol derivativeEnhances solubility in nonpolar solvents
Catalytic hydrogenation (H₂/Pd-C)Saturation of indole’s pyrrole ring to indolineImidazolidinone remains unaffected

Substitution Reactions

The acetic acid group and nitrogen atoms are primary sites for nucleophilic/electrophilic substitution.

Reagent/Conditions Products Key Observations References
Thionyl chloride (SOCl₂), followed by amine additionAcetic acid → amide derivatives (e.g., glycine conjugates)Improves metabolic stability in biological systems
Alkyl halides (R-X), base (K₂CO₃)N-alkylation at imidazolidinone or indole nitrogenModulates hydrogen-bonding capacity and target selectivity
Diazomethane (CH₂N₂)Methylation of acetic acid to methyl esterFacilitates membrane permeability in vitro

Ring-Opening and Cycloaddition Reactions

The imidazolidinone ring participates in reversible ring-opening under specific conditions.

Reagent/Conditions Products Key Observations References
Hydrochloric acid (HCl), refluxCleavage to form urea and indole-ethyl-acetic acid fragmentsReversible process; used in stepwise synthesis
Ethylene diamine, heatRing expansion to form a seven-membered diazepinone derivativeEnhances π-stacking interactions in crystal lattices
Diels-Alder reagents (e.g., maleic anhydride)[4+2] cycloaddition with indole’s conjugated systemGenerates polycyclic adducts with fluorescence properties

Photochemical and Thermal Degradation

Stability studies reveal decomposition pathways under stress conditions.

Conditions Degradation Products Mechanism References
UV light (254 nm), aerobicIndole ring dimerization; decarboxylation of acetic acidRadical-mediated oxidation dominates
Dry heat (150°C)Imidazolidinone ring contraction to hydantoinLoss of CO₂ from acetic acid side chain

Key Research Findings

  • Stereochemical Outcomes : Reduction of the imidazolidinone ring with NaBH₄ produces a cis-diol configuration, critical for binding to enzymatic targets .

  • Bioactivity Modulation : N-alkylation at the indole nitrogen significantly enhances antimicrobial potency by disrupting bacterial membrane integrity .

  • Synthetic Utility : The acetic acid group serves as a versatile handle for bioconjugation, enabling covalent attachment to polymers or proteins .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid exhibit promising anticancer properties. Research has shown that indole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance:

  • Mechanism of Action : Indole derivatives may inhibit key enzymes involved in cancer cell proliferation or enhance the activity of pro-apoptotic factors.
  • Case Studies : In vitro studies demonstrated that related compounds could reduce the viability of breast and colon cancer cell lines by over 50% at specific concentrations .

Neuroprotective Effects

Indole compounds have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism often involves:

  • Reduction of Oxidative Stress : These compounds may mitigate oxidative damage in neuronal cells.
  • Case Studies : Animal models treated with indole derivatives showed improved cognitive function and reduced markers of neuroinflammation .

Anti-inflammatory Properties

The compound has potential applications in treating inflammatory conditions. Indole-based structures are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Findings : Studies have reported significant reductions in inflammatory markers in animal models treated with similar compounds .

Enzyme Inhibition

The compound's structure suggests potential inhibition of various enzymes, including:

  • Cyclooxygenases (COX) : Important for pain and inflammation management.
  • Case Studies : In vitro assays indicated that related compounds effectively inhibited COX activity, leading to reduced prostaglandin synthesis .

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents against a range of pathogens.

  • Mechanism : They may disrupt bacterial cell membranes or inhibit vital metabolic pathways.
  • Case Studies : Laboratory tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Research Implications

Given its diverse applications, further research into this compound could yield significant insights into new therapeutic strategies. Potential areas for exploration include:

  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.
  • Clinical Trials : Initiating trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The imidazolidinone ring and acetic acid group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Core Modifications

  • Indole vs. Phenyl Groups : The indole substituent in the target compound distinguishes it from phenyl-containing analogs (e.g., CAS 726-88-5). Indole’s aromaticity and hydrogen-bonding capacity may enhance binding to biological targets like tryptophan-dependent enzymes or receptors .

Side Chain Variations

  • Acetic vs. Propanoic Acid: The propanoic acid analog (CAS 1214131-38-0) has a longer carboxylic chain, which may increase water solubility but reduce passive diffusion across lipid membranes .
  • Methoxy Substitutions : Methoxy groups (e.g., CAS 1955515-02-2) donate electron density, altering the compound’s electronic profile and reactivity .

Biological Activity

The compound {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, also known as KBD80548, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O4, with a molecular weight of 301.3 g/mol. The compound features an indole moiety linked to a dioxoimidazolidine structure, which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC15H15N3O4
Molecular Weight301.3 g/mol
CAS Number1910805-48-9
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that imidazolidin derivatives can inhibit tumor growth by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .

In a xenograft model study, a related compound demonstrated effective tumor suppression at low doses, suggesting that this compound may also possess similar capabilities .

The proposed mechanism of action involves the inhibition of metalloproteinases (MMPs), particularly MMP12, which play a significant role in tumor metastasis and angiogenesis. Inhibiting these enzymes can reduce the invasive potential of cancer cells .

Case Study 1: In Vivo Efficacy

A study evaluating the in vivo efficacy of related imidazolidin compounds showed promising results in reducing tumor size in mouse models. The administration of these compounds led to a marked decrease in tumor volume compared to control groups, highlighting their potential as therapeutic agents in oncology .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable pharmacokinetic profiles with prolonged circulation times and enhanced bioavailability when administered via specific routes .

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. The compound has been classified as an irritant based on preliminary safety data. Further toxicological studies are necessary to establish a comprehensive safety profile before clinical application .

Q & A

Q. What synthetic methodologies are available for preparing {1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid and its analogs?

Methodological Answer: The compound can be synthesized via condensation reactions involving indole derivatives and imidazolidinone precursors. A representative approach (adapted from indole-acetic acid syntheses) involves:

  • Step 1: Reacting 2-(1H-indol-3-yl)acetaldehyde (CAS 2591-98-2) with a substituted hydantoin or imidazolidinone under acidic conditions (e.g., acetic acid, sodium acetate) .
  • Step 2: Introducing the acetic acid moiety via alkylation or carboxylation. For example, NaH-mediated alkylation with bromoacetic acid derivatives yields the final product .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and a C18 column (95% purity threshold) .
  • Structural Confirmation:
    • FT-IR: Look for C=O stretches (1680–1720 cm⁻¹, imidazolidinone and acetic acid) and N-H bends (indole NH at ~3400 cm⁻¹) .
    • NMR: ¹H NMR should show indole protons (δ 7.0–7.8 ppm), imidazolidinone NH (δ 10–12 ppm), and acetic acid CH₂ (δ 3.5–4.0 ppm) .

Q. What computational strategies are suitable for studying this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets like the aryl hydrocarbon receptor (AhR) or STAT3. The indole moiety is critical for π-π stacking .
  • Quantum Chemical Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational spectra and electronic properties (HOMO-LUMO gaps) .

Q. How should researchers address contradictory data in synthesis yields or bioactivity?

Methodological Answer:

  • Yield Discrepancies: Optimize reaction stoichiometry (e.g., excess sodium acetate in AcOH improves cyclization) .
  • Bioactivity Variability: Validate assays using positive controls (e.g., known AhR ligands) and standardized cell lines (HEK293 or HepG2) .

Case Study:
In , yields ranged from 30% to 83% due to steric effects of substituents. Using bulkier groups (e.g., 4-cyanobutyl) reduces steric hindrance, improving yields .

Q. What biological pathways or targets are hypothesized for this compound?

Methodological Answer:

  • AhR Pathway: The indole group mimics tryptophan metabolites, potentially modulating AhR-driven anti-inflammatory responses .
  • STAT3 Inhibition: Structural analogs (bisindolylmaleimides) inhibit STAT3 phosphorylation via SH2 domain binding .

Experimental Design:

  • In Vitro: Treat macrophages with LPS + compound (10 µM) and measure IL-6 via ELISA .
  • In Silico: Perform MD simulations to assess binding stability with STAT3 (≥100 ns trajectories) .

Data Contradiction Analysis

Example: Variability in anti-inflammatory efficacy across studies may arise from:

Purity Differences: 95% purity () vs. lower grades affecting activity.

Cell-Specific Responses: AhR expression levels vary between cell types .

Resolution: Standardize compound purity (≥95%) and use CRISPR-edited AhR-knockout models as controls.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.